5-Acetyl-5-methyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine-2,4-dione
Description
5-Acetyl-5-methyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by two 4-methylphenylsulfonyl groups at positions 1 and 3, an acetyl group at position 5, and a methyl substituent also at position 3. This compound belongs to a class of cyclic ureas with demonstrated pharmacological relevance, particularly in enzyme inhibition and metabolic regulation . Its structural complexity arises from the sulfonyl and acetyl moieties, which influence electronic properties, solubility, and intermolecular interactions.
Properties
CAS No. |
18354-47-7 |
|---|---|
Molecular Formula |
C20H20N2O7S2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-acetyl-5-methyl-1,3-bis-(4-methylphenyl)sulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O7S2/c1-13-5-9-16(10-6-13)30(26,27)21-18(24)20(4,15(3)23)22(19(21)25)31(28,29)17-11-7-14(2)8-12-17/h5-12H,1-4H3 |
InChI Key |
YUVLKFOXICAOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(N(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)(C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- Sulfonyl vs. Non-Sulfonyl Groups: The 4-methylphenylsulfonyl groups in the target compound enhance hydrogen-bonding capacity and steric bulk compared to non-sulfonylated analogs like 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione . Sulfonyl derivatives are associated with aldose reductase inhibition, a mechanism relevant to diabetic complications .
- Chlorine vs. Methyl Substituents: Replacing 4-methylphenyl groups with 4-chlorophenyl (as in 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione) increases molecular weight (376.04 vs.
- Fluorine Substituents : The 4-fluorophenyl group in 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione introduces metabolic stability and electron-withdrawing effects, which may enhance binding affinity to target enzymes like aldose reductase .
Crystallographic and Solubility Behavior
- The target compound’s sulfonyl groups likely promote dense crystal packing via N–H···O and C–H···O interactions, as observed in the structurally similar 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione . This can influence dissolution rates and bioavailability.
Pharmacological Potential
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